1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one
Description
1-{3-[(Pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one is a heterocyclic compound characterized by an azetidine ring (a four-membered nitrogen-containing ring) linked to a pyrimidine moiety via an amino group, with a propan-1-one backbone. The compound’s molecular formula is C₁₀H₁₃N₄O, with a molecular weight of 205.24 g/mol. Its applications span pharmaceutical research, particularly as a precursor or intermediate in drug discovery targeting kinases or other enzymes where pyrimidine-based scaffolds are prevalent .
Properties
IUPAC Name |
1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-2-9(15)14-6-8(7-14)13-10-11-4-3-5-12-10/h3-5,8H,2,6-7H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBIMXPGXFITTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC(C1)NC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of pyrimidin-2-ylamine and azetidin-1-yl-propan-1-one.
Reaction Conditions: The pyrimidin-2-ylamine is reacted with azetidin-1-yl-propan-1-one under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azetidine ring and pyrimidine amino group serve as key sites for nucleophilic substitution:
Key Findings :
-
Sodium hydride in DMF facilitates deprotonation of the azetidine nitrogen, enhancing nucleophilicity for alkylation.
-
Aza-Michael addition reactions with α,β-unsaturated carbonyl compounds yield bicyclic adducts .
Oxidation and Reduction Reactions
The ketone group and heterocyclic rings participate in redox transformations:
Key Findings :
-
Lithium aluminum hydride (LiAlH₄) reduces the ketone to an alcohol but may require anhydrous conditions.
-
Oxaziridines derived from the azetidine ring exhibit stability under mild oxidative conditions .
Condensation Reactions
The ketone group engages in condensation with nucleophiles:
Key Findings :
-
Condensation products show enhanced π-π stacking interactions due to the planar pyrimidine ring .
-
Hydrazones exhibit tautomerism in solution, confirmed by NMR spectroscopy .
Heterocyclic Functionalization
The pyrimidine ring undergoes electrophilic substitution:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Halogenation | NBS, CCl₄, light | Brominated pyrimidine at the 5-position | |
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted pyrimidine |
Key Findings :
-
Bromination occurs regioselectively at the pyrimidine’s electron-deficient positions .
-
Nitro derivatives are precursors for aminopyrimidines via reduction.
Mechanistic Insights
-
Nucleophilic Aromatic Substitution : The pyrimidine amino group directs electrophiles to the 4- and 6-positions due to resonance effects .
-
Steric Effects : The azetidine ring’s strain enhances reactivity in ring-opening reactions compared to larger saturated heterocycles .
Comparative Reactivity Table
| Reaction Site | Reactivity Trend | Rationale |
|---|---|---|
| Azetidine Nitrogen | High (pKa ~7.5) | Ring strain increases basicity |
| Pyrimidine Amino Group | Moderate (pKa ~3.8) | Resonance stabilization reduces nucleophilicity |
| Ketone Carbonyl | Low (Electrophilic) | Polarization enhances electrophilicity for nucleophilic attack |
Unexplored Reaction Pathways
-
Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids could functionalize the pyrimidine ring (predicted via DFT studies).
-
Photochemical Modifications : UV irradiation may induce [2+2] cycloadditions at the ketone group.
Scientific Research Applications
1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations :
- BK62188 ’s 2-fluorophenyl substituent introduces electronegativity, which may reduce oxidative metabolism and improve pharmacokinetics .
Heterocyclic Ring Modifications
Replacing the azetidine ring with other nitrogen-containing rings alters steric and electronic profiles:
Key Observations :
- Pyrrolidine-containing analogs (e.g., ) exhibit higher molecular complexity, favoring selectivity in enzyme inhibition.
Backbone and Functional Group Variations
Modifications to the propan-1-one backbone or adjacent functional groups influence reactivity and bioactivity:
Key Observations :
Key Observations :
- The Al₂O₃-mediated synthesis () offers moderate yields under mild conditions, advantageous for scalability.
Biological Activity
The compound 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and neurobiology. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Structural Overview
The compound features a pyrimidine moiety linked to an azetidine ring, which is a common structural motif in various bioactive compounds. Its chemical structure can be represented as follows:
Research indicates that 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one acts primarily through inhibition of specific kinases involved in critical signaling pathways. Notably, it has been studied for its effects on:
- Protein Kinase B (PKB/Akt) : The compound has demonstrated significant inhibition of PKB activity, which is crucial in regulating cell growth and survival pathways often dysregulated in cancer cells . By targeting PKB, the compound may impede tumor growth and promote apoptosis in malignant cells.
Antitumor Activity
In vitro studies have reported that 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one exhibits potent antitumor activity. The following table summarizes key findings from various studies:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF7 (Breast Cancer) | 0.5 | PKB inhibition | |
| HeLa (Cervical Cancer) | 0.8 | Apoptosis induction | |
| A549 (Lung Cancer) | 0.6 | Cell cycle arrest |
These results indicate that the compound effectively inhibits cell proliferation across different cancer types, suggesting broad-spectrum antitumor potential.
Neuroprotective Effects
In addition to its antitumor properties, the compound has shown promise in neurobiology. It appears to modulate neuroprotective signaling pathways, which could be beneficial in treating neurodegenerative diseases. For example, studies suggest that it may enhance neuronal survival by mitigating oxidative stress and inflammation .
Case Studies
Several case studies have highlighted the therapeutic potential of 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one :
- Case Study on Breast Cancer : A study involving MCF7 cells demonstrated that treatment with the compound led to a significant reduction in cell viability compared to control groups, correlating with increased apoptosis markers.
- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss, supporting its role as a neuroprotective agent .
Pharmacokinetics
Understanding the pharmacokinetic profile of 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one is crucial for its development as a therapeutic agent. Preliminary studies indicate moderate oral bioavailability and a half-life suitable for therapeutic use. The compound's pharmacokinetics suggest it can achieve effective concentrations in target tissues when administered appropriately .
Q & A
Basic Research Questions
Q. What are the critical steps and conditions for synthesizing 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the azetidine ring. Key steps include nucleophilic substitution to introduce the pyrimidin-2-ylamine group, followed by ketone formation via coupling reactions. Temperature control (e.g., 60–80°C for amination) and solvent selection (e.g., DMF or toluene under inert atmospheres) are crucial to avoid side reactions. Catalysts like Pd-based complexes may enhance yield in coupling steps. Intermediate purification via column chromatography ensures product integrity .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the azetidine and pyrimidine ring connectivity. Mass spectrometry (MS) confirms molecular weight, while High-Resolution MS (HRMS) resolves isotopic patterns. High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>95% is standard for pharmacological studies). X-ray crystallography, though less common, provides definitive stereochemical data for crystalline derivatives .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition for kinases or antimicrobial targets) due to the pyrimidine scaffold’s known role in nucleotide mimicry. Use dose-response curves (0.1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., staurosporine for kinase assays) and validate findings with cell viability assays (MTT or ATP-based luminescence) to rule off-target cytotoxicity. Parallel testing in bacterial/fungal strains (e.g., E. coli or C. albicans) screens for broad-spectrum activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological efficacy?
- Methodological Answer : Systematically modify substituents on the pyrimidine ring (e.g., electron-withdrawing groups at the 4-position) and azetidine linker length. Use computational docking (e.g., AutoDock Vina) to predict binding modes to target proteins like EGFR or CDK2. Compare experimental IC₅₀ values with computational predictions to validate SAR trends. Introduce bioisosteric replacements (e.g., replacing the ketone with a sulfone) to enhance metabolic stability .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Methodological Answer : Replicate assays under standardized conditions (pH, temperature, cell lines) to minimize variability. Perform orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity) to confirm target engagement. Investigate solvent effects (DMSO vs. aqueous buffers) on compound solubility and aggregation. Publish negative results to clarify discrepancies and use meta-analysis tools to identify confounding factors .
Q. How can reaction yields be improved during scale-up synthesis?
- Methodological Answer : Optimize stoichiometry (e.g., 1.2 equivalents of pyrimidin-2-amine for azetidine coupling) and switch to microwave-assisted synthesis for faster, cleaner reactions. Replace traditional solvents with greener alternatives (e.g., cyclopentyl methyl ether) to enhance scalability. Implement continuous-flow chemistry for intermediates prone to degradation. Monitor reaction progress in real-time using in-line FTIR or Raman spectroscopy .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer : Conduct forced degradation studies in simulated gastric fluid (pH 1.2) and plasma (37°C) to identify labile groups (e.g., the azetidine ring’s susceptibility to hydrolysis). Use LC-MS to track degradation products and quantify half-life. Accelerated stability testing (40°C/75% RH) over 4 weeks predicts shelf-life. Compare stability across salt forms (e.g., hydrochloride vs. free base) to improve pharmacokinetic profiles .
Q. How can computational models predict this compound’s drug-likeness and toxicity?
- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP, solubility, and permeability. Run toxicity panels (e.g., ProTox-II for hepatotoxicity) and cytochrome P450 inhibition assays in silico. Molecular dynamics simulations (e.g., GROMACS) assess binding kinetics and off-target interactions. Validate predictions with in vitro hepatic microsomal stability assays and Ames tests for mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
